

Application Note: Quantification of Hydroxyzine Hydrochloride in Tissue using UPLC-MS/MS

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Compound of Interest

Compound Name: *Hydroxyzine Hydrochloride*

Cat. No.: *B1169777*

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Introduction

Hydroxyzine is a first-generation antihistamine that functions as a histamine H1-receptor inverse agonist.[1] Its sedative and anxiolytic properties also lead to its use in the treatment of anxiety and tension.[1] Accurate quantification of hydroxyzine in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in preclinical and clinical drug development. This application note provides a detailed protocol for the sensitive and selective quantification of **hydroxyzine hydrochloride** in tissue samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is adapted from established procedures for biological fluids and offers a robust approach for tissue analysis.

Principle

This method involves the homogenization of tissue samples, followed by protein precipitation to extract hydroxyzine. The extracted analyte is then separated from endogenous matrix components using UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

- **Hydroxyzine hydrochloride** reference standard
- Hydroxyzine-d8 (or other suitable stable isotope-labeled internal standard)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid
- Ammonium formate
- Drug-free tissue (e.g., liver, brain, lung) for matrix-matched calibration standards and quality controls
- Phosphate buffered saline (PBS), pH 7.4

Instrumentation

- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
- Tissue homogenizer (e.g., bead beater)
- Refrigerated centrifuge
- Analytical balance
- Calibrated pipettes

Preparation of Stock and Working Solutions

- **Hydroxyzine Stock Solution (1 mg/mL):** Accurately weigh and dissolve an appropriate amount of **hydroxyzine hydrochloride** in methanol.
- **Internal Standard (IS) Stock Solution (1 mg/mL):** Prepare a stock solution of hydroxyzine-d8 in methanol.

- Working Solutions: Prepare serial dilutions of the hydroxyzine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) spiking solutions.
- IS Working Solution: Dilute the IS stock solution in methanol to achieve a final concentration appropriate for addition to the samples.

Sample Preparation: Tissue Homogenization and Protein Precipitation

- Accurately weigh approximately 100 mg of tissue into a homogenization tube.
- Add a volume of cold PBS (pH 7.4) to the tissue at a ratio of 1:3 (w/v) (e.g., 300 μ L of PBS for 100 mg of tissue).
- Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform suspension is achieved.
- Transfer a known aliquot (e.g., 100 μ L) of the tissue homogenate to a clean microcentrifuge tube.
- Spike with the IS working solution.
- Add three volumes of ice-cold acetonitrile (e.g., 300 μ L for a 100 μ L aliquot of homogenate) to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at $>10,000 \times g$ for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube for analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if higher concentration is needed.

UPLC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

UPLC Conditions:

Parameter	Condition
Column	Acquity UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm or equivalent
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Flow Rate	0.5 mL/min
Gradient	5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. (This is a starting point and should be optimized)
Injection Volume	5 μ L
Column Temp.	40°C
Autosampler Temp.	10°C

Mass Spectrometry Conditions:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Hydroxyzine: m/z 375.3 \rightarrow 201.1; Hydroxyzine-d8: m/z 383.3 \rightarrow 201.1 (These are common transitions and should be optimized)[2]
Collision Energy (CE)	Optimize for the specific instrument.
Declustering Potential (DP)	Optimize for the specific instrument.
Source Temperature	500°C
IonSpray Voltage	5500 V

Data Presentation

The following tables summarize typical method validation parameters and reported concentrations of hydroxyzine in biological matrices.

Table 1: Typical UPLC-MS/MS Method Validation Parameters for Hydroxyzine Quantification

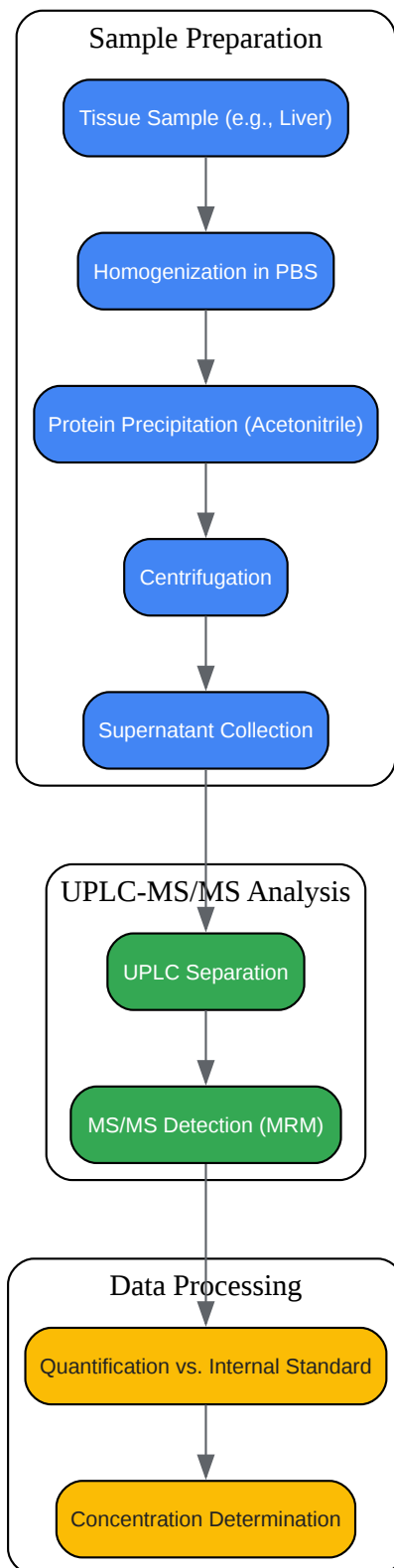
Parameter	Typical Value/Range
Linearity Range	0.5 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	0.1 - 5 ng/mL[3][4]
Intra-day Precision (%RSD)	< 15%
Inter-day Precision (%RSD)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	Minimal

Table 2: Reported Postmortem Concentrations of Hydroxyzine in Human Tissues and Fluids[5]
[6]

Matrix	Concentration Range (mg/L or mg/kg)	Average Concentration (\pm SD)
Peripheral Blood	0.07 - 3.0 mg/L	-
Central Blood	0.04 - 3.8 mg/L	-
Liver	0.88 - 55 mg/kg	-
Liver to Peripheral Blood Ratio	-	13.8 ± 6.2

Visualizations

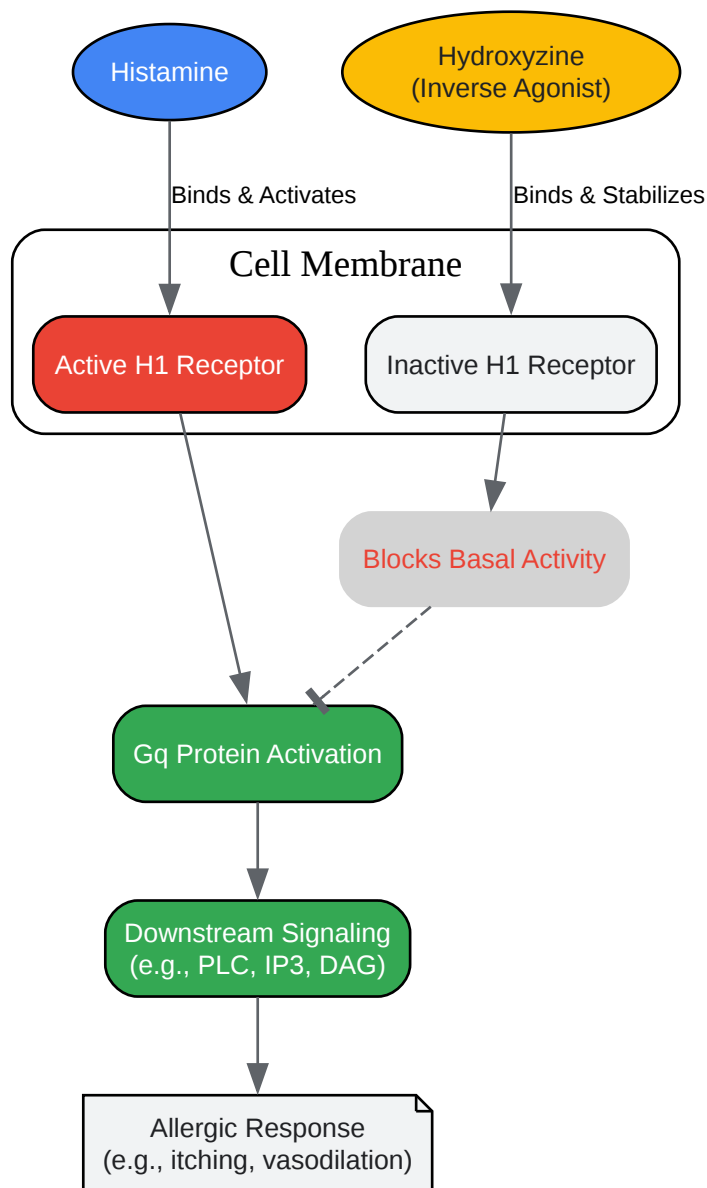
Hydroxyzine Quantification Workflow



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Caption: Experimental workflow for the UPLC-MS/MS quantification of hydroxyzine in tissue.

Simplified Hydroxyzine Mechanism of Action



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Caption: Hydroxyzine acts as an inverse agonist at the Histamine H1 receptor.

Conclusion

This application note provides a comprehensive framework for the quantification of **hydroxyzine hydrochloride** in tissue samples using UPLC-MS/MS. The described protocol for

sample preparation, coupled with the specified chromatographic and mass spectrometric conditions, offers a sensitive, selective, and robust method suitable for various research and development applications. The provided quantitative data and workflow diagrams serve as valuable resources for laboratories implementing this analytical technique.

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